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Compound of Interest

Compound Name: Bromodiphenylmethane

Cat. No.: B105614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analytical techniques for the characterization of

bromodiphenylmethane, a key intermediate in the synthesis of various pharmaceutical

compounds. The following protocols and data will facilitate quality control and research

applications involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bromodiphenylmethane,

providing detailed information about the hydrogen and carbon framework of the molecule.
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Analysis Nucleus
Chemical

Shift (δ) ppm
Multiplicity

Coupling

Constant (J)

Hz

Assignment

¹H NMR ¹H ~7.25 - 7.45 Multiplet -

Aromatic

Protons

(10H)

~6.45 Singlet -

Methine

Proton (-

CHBr) (1H)

¹³C NMR ¹³C ~140 Singlet -

Quaternary

Aromatic

Carbons (C-

ipso)

~129 Singlet -
Aromatic

Carbons (CH)

~128 Singlet -
Aromatic

Carbons (CH)

~60 Singlet -

Methine

Carbon (-

CHBr)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:

NMR Spectrometer: 400 MHz or higher field strength (e.g., Bruker AVANCE series).

NMR Tubes: 5 mm diameter.

Reagents:

Bromodiphenylmethane sample.
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Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

Internal Standard: Tetramethylsilane (TMS).

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of the

bromodiphenylmethane sample and dissolve it in approximately 0.6 mL of the deuterated

solvent in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Add Internal Standard: Add a small drop of TMS to the NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse program.

Typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
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Typical parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra correctly.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Identify and assign the peaks in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of bromodiphenylmethane
and to elucidate its structure through fragmentation analysis. Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique for this purpose.
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

248 Moderate
[M+2]⁺ (Molecular ion with

⁸¹Br)

246 Moderate [M]⁺ (Molecular ion with ⁷⁹Br)

167 100
[M-Br]⁺ (Loss of Bromine

radical)

165 40
[C₁₃H₉]⁺ (Fragment from loss

of HBr)

152 20
[C₁₂H₈]⁺ (Biphenylene radical

cation)

77 30 [C₆H₅]⁺ (Phenyl cation)

Note: The presence of two molecular ion peaks with a difference of 2 m/z units and

approximately equal intensity is characteristic of a compound containing one bromine atom.[1]

[2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

Autosampler.

Materials:

Bromodiphenylmethane sample.

High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

Helium gas (carrier gas).

Procedure:
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Sample Preparation: Prepare a dilute solution of the bromodiphenylmethane sample (e.g.,

100 µg/mL) in a suitable volatile solvent.

GC Conditions:

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Inlet Temperature: 250 °C.

Injection Mode: Splitless (or split, depending on concentration).

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 300.

Data Analysis:

Identify the chromatographic peak corresponding to bromodiphenylmethane.

Extract the mass spectrum for this peak.
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Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the

bromodiphenylmethane molecule by measuring the absorption of infrared radiation.

Quantitative Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode

3080 - 3030 Medium Aromatic C-H stretch

1600, 1495, 1450 Strong Aromatic C=C ring stretch

1215 Strong C-H wagging (methine)

750, 695 Strong
C-H out-of-plane bending

(monosubstituted benzene)

600 - 500 Medium-Strong C-Br stretch

Experimental Protocol: Attenuated Total Reflectance
(ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
Instrumentation:

FTIR Spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid bromodiphenylmethane sample

directly onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Sample Scan: Acquire the FTIR spectrum of the sample.
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Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and assign the characteristic absorption bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of bromodiphenylmethane and for

quantitative analysis. A reverse-phase method is typically employed.

Quantitative Data
Parameter Value

Retention Time (t_R)
Dependent on specific column and mobile

phase composition

UV Detection Wavelength (λ_max) ~220 nm and ~265 nm

Experimental Protocol: Reverse-Phase HPLC
Instrumentation:

HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

Autosampler.

Materials:

Bromodiphenylmethane sample.
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HPLC-grade Acetonitrile.

HPLC-grade Water.

Procedure:

Sample Preparation: Prepare a standard solution of bromodiphenylmethane in the mobile

phase (e.g., 100 µg/mL).

HPLC Conditions:

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Injection Volume: 10 µL.

Detection: UV at 220 nm or 265 nm.

Data Analysis:

Determine the retention time of the bromodiphenylmethane peak.

Assess purity by calculating the area percentage of the main peak relative to any impurity

peaks.

For quantitative analysis, create a calibration curve using standards of known

concentrations.
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Caption: General workflow for the analytical characterization of Bromodiphenylmethane.
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Caption: Proposed mass spectrometry fragmentation pathway for Bromodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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